Methyl 3,5-dihydroxy-4-iodobenzoate: A Versatile Building Block for Advanced Synthesis and Drug Discovery
Methyl 3,5-dihydroxy-4-iodobenzoate: A Versatile Building Block for Advanced Synthesis and Drug Discovery
An In-Depth Technical Guide for Researchers
Introduction
Methyl 3,5-dihydroxy-4-iodobenzoate is a halogenated aromatic ester that serves as a highly functionalized and versatile intermediate in organic synthesis. Its unique structure, featuring a methyl ester, two phenolic hydroxyl groups, and a strategically placed iodine atom, makes it a valuable precursor for the development of complex molecules, particularly in the pharmaceutical and materials science sectors. The interplay of these functional groups allows for a wide range of chemical transformations, positioning this compound as a key building block for creating novel molecular architectures.
This technical guide provides a comprehensive overview of the known properties, a proposed synthetic pathway with detailed protocols, and the potential applications of Methyl 3,5-dihydroxy-4-iodobenzoate. The insights are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors.
Physicochemical and Spectroscopic Properties
Methyl 3,5-dihydroxy-4-iodobenzoate is typically supplied as an off-white powder.[1] Its core physicochemical properties are summarized below, providing essential data for experimental design and handling.
| Property | Value | Source |
| CAS Number | 338454-02-7 | [1] |
| Molecular Formula | C₈H₇IO₄ | [1] |
| Molecular Weight | 294.04 g/mol | [1] |
| Appearance | Off-White Powder | [1] |
| Purity | ≥95% | [1] |
| Boiling Point | 329.48°C (at 760 mmHg) | [1] |
| Density | 2.01 g/cm³ | [1] |
Spectroscopic Profile: While detailed spectral data is not widely published, supplier information indicates that the Nuclear Magnetic Resonance (NMR) spectrum conforms to the expected structure.[1] Based on its chemical structure, the following spectroscopic characteristics can be anticipated:
-
¹H NMR: The spectrum would be expected to show a singlet for the two equivalent aromatic protons (H-2 and H-6), a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the two hydroxyl protons (-OH), which may exchange with D₂O.
-
¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the four unique carbons of the aromatic ring.
-
IR Spectroscopy: Key absorption bands would be expected for the O-H stretching of the phenolic groups, the C=O stretching of the ester, and C-O stretching.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 294, with a characteristic isotopic pattern for iodine.
Synthesis Pathway and Experimental Protocol
While this specific compound is commercially available, understanding its synthesis is crucial for specialized applications or isotopic labeling. A robust and logical two-step synthesis can be proposed starting from 3,5-dihydroxybenzoic acid, leveraging established organic chemistry principles.
Workflow Diagram: Proposed Synthesis of Methyl 3,5-dihydroxy-4-iodobenzoate
Caption: A proposed two-step synthesis involving Fischer esterification followed by regioselective iodination.
Step 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid
Causality: The synthesis begins with the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic, acid-catalyzed reaction that is cost-effective and straightforward.[2] Using a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dihydroxybenzoic acid (1.0 eq).
-
Reagents: Add an excess of methanol (e.g., 10-20 eq, serving as both reactant and solvent) followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, Methyl 3,5-dihydroxybenzoate, can be purified by column chromatography or recrystallization to yield a high-purity intermediate.
Step 2: Regioselective Electrophilic Iodination
Causality: The key to the final step is controlling the position of iodination. The two hydroxyl groups are strong ortho-, para-directing activators. The C4 position is para to one hydroxyl group and ortho to the other, making it the most electron-rich and sterically accessible position for electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is a mild and effective source of the electrophilic iodine (I⁺) and is often preferred for its ease of handling.
Protocol:
-
Setup: In a flask protected from light, dissolve the Methyl 3,5-dihydroxybenzoate (1.0 eq) from Step 1 in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction should be monitored by TLC for the appearance of the product and disappearance of the starting material.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration and solvent evaporation, the crude product can be purified by silica gel column chromatography to yield the final product, Methyl 3,5-dihydroxy-4-iodobenzoate.
Reactivity, Applications, and Drug Development Potential
The utility of Methyl 3,5-dihydroxy-4-iodobenzoate stems from its trifunctional nature, which allows for sequential and orthogonal chemical modifications.
Caption: Chemical reactivity and potential applications stemming from the compound's functional groups.
-
Pharmaceutical Intermediate: This compound is primarily utilized as a building block for more complex molecules with potential therapeutic properties.[1]
-
Cross-Coupling Reactions: The aryl iodide functionality is a premier handle for transition-metal-catalyzed cross-coupling reactions. This enables the facile introduction of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[1]
-
Scaffold for Bioactive Molecules: While the biological activity of Methyl 3,5-dihydroxy-4-iodobenzoate itself is not documented, structurally related dihydroxybenzoate esters have shown significant promise. For example, Methyl 3,4-dihydroxybenzoate has demonstrated neuroprotective effects by mitigating oxidative stress and inhibiting apoptosis.[3] It has also been shown to protect granulosa cells from oxidative damage by activating the Nrf2 antioxidant pathway.[4] These findings suggest that the dihydroxybenzoate scaffold is biologically relevant, and the 4-iodo derivative provides a direct route to synthesize novel analogs for screening and lead optimization.
-
Modifications of Hydroxyl and Ester Groups: The phenolic hydroxyls can be readily modified to tune properties like solubility and hydrogen bonding capacity.[1] The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 3,5-dihydroxy-4-iodobenzoate is not universally available, precautions can be inferred from its structure and data for related compounds.
-
General Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound should be protected from light and stored under an inert atmosphere.[1] Recommended storage temperature is 2-8°C.[1]
-
In case of contact:
Conclusion
Methyl 3,5-dihydroxy-4-iodobenzoate is a potent synthetic intermediate whose value lies in its structural versatility. The presence of three distinct and reactive functional groups on a stable aromatic core provides chemists with multiple avenues for molecular elaboration. Its primary role as a building block in the synthesis of pharmaceuticals and other complex organic molecules is well-established.[1] Further investigation into its own biological properties, inspired by related compounds, could open new avenues for its application in drug discovery. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful reagent into their synthetic and medicinal chemistry programs.
References
-
MySkinRecipes. Methyl 3,5-dihydroxy-4-iodobenzoate. [Link]
-
PubChem. Methyl 3,5-Dihydroxy-4-Methoxybenzoate. [Link]
-
Zhou, X., et al. (2014). Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. PubMed. [Link]
-
Li, Y., et al. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. PubMed. [Link]
-
S D Fine-Chem Limited. METHYL-4-HYDROXYBENZOATE Safety Data Sheet. [Link]
-
Chongqing Chemdad Co., Ltd. 3,5-Dihydroxy-4-methylbenzoic acid. [Link]
-
PubChem. Methyl 4-hydroxy-3-iodobenzoate. [Link]
-
ResearchGate. Methyl 3,5-dihydroxy-4-methoxybenzoate. [Link]
-
Wikipedia. Methyl 4-iodobenzoate. [Link]
-
Mitchell, L. L., et al. (2023). Methyl 2-hydroxy-4-iodobenzoate. Acta Crystallographica Section E. [Link]
-
Wang, W., et al. (2020). [Application of methyl in drug design]. PubMed. [Link]
- Google Patents.
Sources
- 1. Methyl 3,5-dihydroxy-4-iodobenzoate [myskinrecipes.com]
- 2. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 3. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
